Upadacitinib tartrate anhydrous is a pharmaceutical compound primarily used as a therapeutic agent for various inflammatory conditions, particularly rheumatoid arthritis. As a selective Janus kinase 1 inhibitor, it modulates the immune response by blocking specific signaling pathways involved in inflammation. Upadacitinib is marketed under the brand name Rinvoq and has shown efficacy in treating moderate to severe rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis .
Upadacitinib is classified as a small molecule drug and belongs to the class of Janus kinase inhibitors. It is derived from a synthetic pathway that incorporates various organic reactions to achieve its final structure. The compound's active ingredient is upadacitinib hemihydrate, which corresponds to the anhydrous form used in clinical applications .
The synthesis of upadacitinib involves several key steps, with a focus on the introduction of an ethyl group onto a pyrroline ring. A notable method utilizes an iron(III) chloride-catalyzed cross-coupling reaction that enhances the yield of the desired product by approximately 25% compared to previous methods. This approach employs a catalytic system that includes p-aminophenol to facilitate the reaction under milder conditions, allowing for better scalability .
The molecular formula of upadacitinib is CHFNO, and its structure features a pyrrolo[2,3-e]pyrazine core substituted with various functional groups. The compound exhibits chirality at specific centers, which contributes to its biological activity.
Upadacitinib undergoes various chemical reactions during its synthesis and metabolism:
The synthesis pathway highlights the importance of reaction conditions such as temperature and solvent choice, which significantly influence yield and purity.
Upadacitinib acts primarily as a selective inhibitor of Janus kinase 1. By inhibiting this enzyme, upadacitinib disrupts the JAK-STAT signaling pathway, which is critical for cytokine signaling involved in inflammatory responses. This selectivity helps minimize side effects associated with broader JAK inhibition seen in earlier generation drugs.
Upadacitinib tartrate anhydrous exhibits several notable physical and chemical properties:
Thermogravimetric analysis indicates that upadacitinib tartrate anhydrous maintains stability across a range of temperatures, making it suitable for pharmaceutical formulations .
Upadacitinib has significant applications in treating autoimmune diseases due to its targeted action on inflammatory pathways. Its primary uses include:
Clinical studies have demonstrated its efficacy in reducing disease activity scores and improving patient quality of life, establishing it as a valuable option in modern rheumatology .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1